molecular formula C12H17N3O B8021790 N,N-Dimethyl-6-(pyrrolidin-2-YL)pyridine-2-carboxamide

N,N-Dimethyl-6-(pyrrolidin-2-YL)pyridine-2-carboxamide

Cat. No.: B8021790
M. Wt: 219.28 g/mol
InChI Key: WDVYZAAUHQVZPS-UHFFFAOYSA-N
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Description

N,N-Dimethyl-6-(pyrrolidin-2-YL)pyridine-2-carboxamide is a chemical compound that features a pyridine ring substituted with a pyrrolidine moiety and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-6-(pyrrolidin-2-YL)pyridine-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with a pyridine derivative under specific conditions. For instance, the reaction between pyrrolidine and 2-bromopyridine in the presence of a base such as sodium hydride can yield the desired product . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-6-(pyrrolidin-2-YL)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the carboxamide group.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Dimethyl-6-(pyrrolidin-2-YL)pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-6-(pyrrolidin-2-YL)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming hydrogen bonds with the active site, thereby preventing substrate binding . The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-(pyrrolidin-2-YL)pyridine-3-carboxamide
  • N,N-Dimethyl-4-(pyrrolidin-2-YL)pyridine-2-carboxamide
  • N,N-Dimethyl-6-(pyrrolidin-3-YL)pyridine-2-carboxamide

Uniqueness

N,N-Dimethyl-6-(pyrrolidin-2-YL)pyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the pyrrolidine moiety also contributes to its distinct three-dimensional structure and potential for diverse interactions with biological targets .

Properties

IUPAC Name

N,N-dimethyl-6-pyrrolidin-2-ylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-15(2)12(16)11-6-3-5-10(14-11)9-7-4-8-13-9/h3,5-6,9,13H,4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVYZAAUHQVZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=N1)C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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